molecular formula C15H9NO3 B14134147 1-(2-Nitrophenyl)-3-phenylprop-2-yn-1-one

1-(2-Nitrophenyl)-3-phenylprop-2-yn-1-one

Cat. No.: B14134147
M. Wt: 251.24 g/mol
InChI Key: FYYNENYVYAHVDT-UHFFFAOYSA-N
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Description

1-(2-Nitrophenyl)-3-phenylprop-2-yn-1-one is an organic compound that belongs to the class of aromatic ketones It features a nitrophenyl group and a phenyl group attached to a propynone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Nitrophenyl)-3-phenylprop-2-yn-1-one typically involves the reaction of 2-nitrobenzaldehyde with phenylacetylene in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2-Nitrophenyl)-3-phenylprop-2-yn-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Reduction: 1-(2-Aminophenyl)-3-phenylprop-2-yn-1-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Diketones or carboxylic acids.

Scientific Research Applications

1-(2-Nitrophenyl)-3-phenylprop-2-yn-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Nitrophenyl)-3-phenylprop-2-yn-1-one involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The compound’s alkyne moiety can also participate in click chemistry reactions, facilitating the formation of covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both an aromatic nitro group and an alkyne moiety allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C15H9NO3

Molecular Weight

251.24 g/mol

IUPAC Name

1-(2-nitrophenyl)-3-phenylprop-2-yn-1-one

InChI

InChI=1S/C15H9NO3/c17-15(11-10-12-6-2-1-3-7-12)13-8-4-5-9-14(13)16(18)19/h1-9H

InChI Key

FYYNENYVYAHVDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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